Journal Name:Journal of Porphyrins and Phthalocyanines
Journal ISSN:1088-4246
IF:1.914
Journal Website:https://www.worldscientific.com/worldscinet/jpp
Year of Origin:1997
Publisher:World Scientific Publishing Co. Pte Ltd
Number of Articles Per Year:118
Publishing Cycle:Monthly
OA or Not:Not
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-10-10 , DOI: 10.1002/er.8608
The investigation of the rock massifs' cracking is a crucial step in characterizing rocks since it greatly affects their mechanical behavior. In this study, large rock core samples (70 mm) were subjected to temperatures as high as 750°C and pressures as high as 50 MPa, and a novel ultrafast time-resolution technique on the basis of a pulsed laser was used to examine the mode-I crack propagation properties and fracture toughness measurements. The research examines metric properties, including roughness and averages crack-to-crack lengths, as well as the direction and angle at which fractures collapse. Single-edge specimens obtained using the 3D Laser Sintering methods were used in this case for the experimental testing. The mode-I fracture toughness (KIC) was calculated through asymmetric and symmetric four-point bending tests. In order to gain the 3D coordinates of the important reference points in a rock face, lines of sight must be mathematically crossed by capturing photos from at least two distinct angles. The complete rock surface is then produced using automatic 3D laser scanning equipment to create the 3D coordinates. The Mode-I fracture of the samples was discovered to consist of repetitive crack initiation, and arrest based on the full-automatic technique.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-23 , DOI: 10.1002/er.8754
A series of cross-linked blend membranes based on a linear poly(2,6-dimethyl phenylene oxide) (PPO) and a hyperbranched poly(4-vinylbenzyl chloride) (HVBC) are prepared via a simple solution casting procedure, followed by a cross-linking treatment. The experiment indicates that the “HVBC enhancing PPO” membranes can have a looser cross-linked “linear-hyperbranched” blend structure, which is expected to improve the water absorption and dimensional stability. As a result, the excellent overall properties including high anion conductivity, low swelling, high strength, and excellent oxidative-alkaline stability can be achieved simultaneously. A maximum conductivity of PPO-HVBC-100 (ion exchange capacity [IEC] ~ 1.88 mmol/g) is up to 135.9 mS/cm at 80°C, which is 2.9 times higher than that of pristine PPO membrane (IEC ~ 1.62 mmol/g). All the results reveal that the hyperbranched HVBC with a unique multi-cation structure is a preferred “performance-enhancing component” for the PPO-based membranes, and this study also provides a novel idea for the preparation of high-performance AEMs.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-18 , DOI: 10.1002/er.8733
Despite the high theoretical capacity and energy density of lithium-sulfur (Li-S) batteries, the development of Li-S batteries has been slow due to the poor electrical conductivity and the shuttle effect of the electrode materials, resulting in low sulfur utilization and fast long-term cycling capacity decay. The modified carbon materials are often used as sulfur hosts to significantly improve the cycling performance of the materials, but also bring high-cost issues. Here, the porous carbon materials are synthesized quickly and conveniently by the microwave cross-linking method using discarded medical masks as carbon sources and concentrated sulfuric acid as solvent. However, poor surface and structural properties limit the application of materials. The porous carbon material is modified with p-toluene disulfide and urea as the sulfur and nitrogen sources by the microwave cross-linking method, which not only improves the porosity and specific surface area of the porous carbon material, but also improved the electrical conductivity and interlayer spacing of the material. As synthesized SN-doped porous carbon is employed as the sulfur host, which exhibits a high discharge capacity (1349.3 mAh g−1) at 0.1°C, the S-porous C/S, N-porous C/S, and SN-porous C/S can maintain 78.1, 43.9, and 59.5% of the initial capacity after 500 cycles. The results indicate that the doping of S and N atoms provides sufficient active sites for the chemisorbed lithium polysulfides (LiPSs) to improve the reaction kinetics of the materials.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-16 , DOI: 10.1002/er.8732
Based on first-principles calculations, we have computed the optoelectronics and thermoelectric properties of double Perovskite halides Rb2AgSbX6 (X = Cl, Br). Our calculation suggested the favorable nature of Rb2AgSbX6 (X = Cl, Br) due to lower formation energy. Additionally, we have explored the electronic properties in terms of band structure and density of states. We find that both Rb2AgSbCl6, and Rb2AgSbBr6 possess an indirect band gap of 2.19 and 1.56 eV, respectively. Furthermore, the Rb2AgSbX6 (X = Cl, Br) absorbs the light well in the visible region with a sharp peaks confirming the transition of electron from valence band to the conduction band. We find that Rb2AgSbX6 (X = Cl, Br) absorbed light below 4.0 eV, which suggested its prominent application in the solar cells. At room temperature, the zT value is 0.73 and 0.76 for Rb2AgSbCl6 and Rb2AgSbBr6, respectively. Thus, our findings could be useful for future (experimental) studies to investigate Rb2AgSbX6 (X = Cl, Br) for applications relevant to renewable power devices.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-14 , DOI: 10.1002/er.8746
The electrochemical promotion of chemical reactions is gaining urgent interest, where proton conducting electrolyte membranes are used to promote industrially important hydrogenation or dehydrogenation reactions toward the desired chemical product. Nonetheless, most of these chemical reactions occur in the low-to-intermediate temperature range (300-600°C), where the overall electrical properties of these membranes become strongly influenced by their grain boundary behavior and where the potential for their phase decomposition also becomes thermodynamically favored. To study these factors, we therefore, compare the stability and electrical properties of the popular electrolyte materials BaCe0.9Y0.1O3−δ (BCY10) and BaCe0.7Zr0.1Y0.2O3−δ (BCZY712) compositions by electrochemical impedance spectroscopy in a reducing H2 atmosphere in both wet (pH2O ~ 10−2 atm) and nominally dry conditions (pH2O ~ 10−4 atm), with special focus on their low-temperature operation, an area of study that is currently lacking adequate information. The results highlight several critical points: (a) The small addition of zirconia is shown to negatively affect the hydration kinetics in the BCZY712 material, which needs at least 60 hours to reach equilibrium at 400°C, in contrast to the BCY10 sample. (b) Due to the increasing role of grain boundary behavior at lower temperatures, the BCY10 sample exhibits significant n-type electronic conductivity in nominally dry conditions, whereas this effect is less noticeable for the BCZY712 sample. (c) Both samples show equivalent and high proton conductivity in nominally dry conditions at 400°C, a factor that can be highly beneficial to avoid potential side reactions in chemical synthesis. (d) Under higher levels of humidity BCY10 is shown to suffer conductivity degradation under prolonged operation at 400°C, corresponding to a change in its crystal structure from the orthorhombic to monoclinic phase. Conversely, BCZY712 does not show any signs of chemical degradation under the same conditions. Overall, the work provides vital information regarding the operation of these materials under low-temperature conditions, providing valuable new insights for membrane selection in chemical synthesis applications.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-10-31 , DOI: 10.1002/er.8696
Herein, we report the synthesis of silver-based electrocatalysts (Ag/C, AgCo/C, and AgNi/C) using solution combustion method and their performance towards methanol oxidation reaction. Detailed structural and microscopic analysis confirmed the formation of graphitic carbon, synthesis of crystalline phases with high porosity in all the three electrocatalysts. X-ray photoelectron spectroscopic (XPS) analysis showed a high concentration of Ag2O (or Ag+) on AgNi/C, whereas AgCo/C exhibited a high concentration AgO (or Ag2+) on the surface. XPS analysis on C 1s confirmed the highest concentrations of the sp2 hybridized CC bond on Ag/C, CO on AgNi/C, and OCO bond on AgCo/C, respectively. The X-ray absorption spectroscopy (XAS) analysis on Ag edge showed a similarity in the bond lengths in AgCo and AgNi samples to that of bulk silver, that has a bond length of 2.89 Å, with only silver-silver scattering and the absence of a different or a nonsilver metal in the nanoparticles. This indicates that there is no Ag-M alloying. Nonetheless, a significant difference in particle sizes was observed, with 2.5 and 6 nm, respectively for AgNi and AgCo. Methanol electrooxidation experiments performed on the electrocatalysts indicated AgNi/C to show better performance in comparison to AgCo/C and Ag/C. Anodic polarization curves obtained from linear sweep voltammetry (LSV) measurements demonstrated a superior performance of AgNi/C with an onset potential of 0.41 V. In addition, 20 h chronoamperometry experiment also confirmed a sustained superior performance of AgNi/C catalyst, which could be due to smaller particle size and stabilization of Ag+ on the surface of the catalyst.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-25 , DOI: 10.1002/er.8769
Energy is one of the important aspects of our lives. In many daily activities, we consume a lot of energy, such as powering our houses, heating and cooling the buildings, cooking, preserving foods, transportation, and so forth. Because most of the energy we use today still comes from fossil fuels, a huge amount of emissions are being released into the environment which can eventually cause global warming, acid rain, and climate change. In this regard, switching from fossil fuels to renewable and sustainable energies should be one of our priorities. Today, sustainable and renewable energies are proving themselves as viable solutions for addressing problems of excessive GHG emissions and increasing energy demand. Although renewable energy systems are not currently cost-competitive in many jurisdictions, they are crucial for sustainable development plans for the future. Since sustainable energy systems deal with a lot of interactions with the thermodynamics, environment, and economy, their design, analysis, and optimization should be taken into account. With an increase in the use of artificial intelligence in our daily lives, their applications in sustainable energy systems are of great importance.
In this regard, there has been a need to establish an informative platform to exchange ideas, share information, and initiate collaboration among various researchers, engineers, and industry sectors to provide their research results and thoughts about the application of artificial intelligence in sustainable energy systems. This special issue titled “Artificial Intelligence in Sustainable Energy Systems and Applications” covers these promising and dynamic areas of research and development and will allow us to get more ideas on the role of artificial intelligence in sustainable energy systems. In this special issue, papers were received from all relevant disciplines and their focus areas, ranging from current problems, projections, and new concepts to simulations and related practical applications. The selected papers related to solar energy, hydrogen technologies, fuel cells, material selection for sustainable energy systems, optimization, and implementation studies were considered for this special issue. After a rigorous reviewing process and making the required modifications, the revised manuscripts were asked to be submitted to this special issue in the International Journal of Energy Research. In closing, we would like to express our gratitude to the Wiley publishing staff, who have helped during the preparation and processing of the papers. We would also like to register our sincere appreciation to Prof. Ibrahim Dincer for his valuable help and coordination during all the steps of preparation and finalizing this special issue. We hope that this special issue will increase the knowledge of sustainable energy systems and technologies.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-26 , DOI: 10.1002/er.8763
With the remarkable growth in renewable energy and zero-commission commitments, the requirement for energy storage has driven the research by a storm. The supercapacitor is one of the energy storage technologies that have seen significant contributions in recent applications. With the aim of increasing the specific capacitance and the energy density, extensive research is carried out to improve the electrode characteristics. Although recent work has shown great progress in improving the performance of these electrodes, the practicality and scalability of the presented synthesis or fabrication methods seem near impossible. Electric double-layer capacitors are already commercialized and have had great success, pseudocapacitors on the other hand are yet to make it into the industry due to various manufacturing challenges and tremendous complexity involved. In this comprehensive review, a summary of various nanosynthesis methods with their advantages and drawbacks is presented. It proceeds by briefly highlighting various supercapacitors followed by emphasizing the characteristics of electrodes as well as a few objectives that need to be considered during the fabrication. Also reviewed in this paper is much research that demonstrates remarkable performance but also brings to highlight the drawbacks during electrode preparation. In addition, a significant emphasis is placed on green synthesis, an economical approach for the development of the supercapacitor electrode.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-13 , DOI: 10.1002/er.8704
The current research presents a techno-economic feasibility analysis of the stand-alone hydrogen-based configurations to electrify three poor-energy islands located to the east of Canada (Pelee, Wolfe, and Saint Pierre Islands). The proposed procedure explores the possibility of various hybrid energy systems, including wind turbine, electrolyzer, hydrogen tank, diesel generator, fuel cell, supercapacitor, and converter, considering two main scenarios; Scenario I: with diesel and Scenario II: without diesel. The real-time field data of wind speed, outside air temperature, load demand, and diesel price during 8760 hr in a year have been used. The optimization results favored scenario I in Saint Pierre Island, which utilizes 133 wind turbines, 600 kg hydrogen tanks, 600 kW electrolyzer, 200 kW diesel generator, 100 kW fuel cell, 363 701 supercapacitor units, and 252 kW converter. This combination has $0.68 M (16%) and $2 M (36%) lower the net present cost (NPC), as well as $0.059/kWh (19%) and $0.175/kWh (36%) lower the levelized cost of electricity than scenario I in Pelee Island and Wolfe Island, respectively. Among solutions from scenario I, the cleanest case is found in Saint Pierre Island by having four- and three-times lower emissions than options in Wolfe Island and Pelee Island, respectively. The economic indicators are highly dependent on the capital cost fluctuations of supercapacitor and wind turbines than other components. Sensitivity analysis highlighted that the lowest values of the NPC are seen under the inflation rate of 2% within 10 to 16 m/s wind speed and 14% inflation rate within 12 to 15 m/s wind speed. The effects of timestep fluctuation revealed that optimizing solutions within samples in intervals greater than 30 min is recommended.
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-19 , DOI: 10.1002/er.8725
This study investigates the performance and simulation analysis of a larger-scale proton exchange membrane fuel cell model using a lower-order model. With model order reduction studies, the present work aims to demonstrate the effectiveness of the proposed Genetic algorithm technique in terms of various reduced order transfer functions. The proposed methodology can assist the higher-order model in meeting its requirements, including stability, computation complexity, and the issue of local optima entrapment. This study demonstrates the efficacy of the proposed method by comparing it to other reduction techniques, such as the factor division method, the stability method, and the truncation method, utilizing a variety of performance metrics, including error indices, non-parametric tests, through in frequency, and time-domain analyses. The proposed method for model reduction offers advantages in terms of perturbation, stability, and parameter uncertainty.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.80 | 57 | Science Citation Index Science Citation Index Expanded | Not |
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